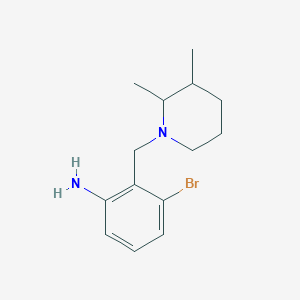
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is an organic compound with the molecular formula C14H21BrN2 It is a derivative of aniline, featuring a bromine atom at the 3-position and a 2,3-dimethylpiperidin-1-ylmethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline typically involves the following steps:
Bromination: Aniline is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Introduction: The brominated aniline is then reacted with 2,3-dimethylpiperidine in the presence of a suitable base, such as potassium carbonate, to introduce the piperidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a quinone derivative.
科学的研究の応用
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions and signaling pathways.
作用機序
The mechanism of action of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 4-position.
2-Bromo-3-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 2-position.
Uniqueness
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is unique due to the specific positioning of the bromine atom and the piperidine moiety, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C14H21BrN2 |
|---|---|
分子量 |
297.23 g/mol |
IUPAC名 |
3-bromo-2-[(2,3-dimethylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H21BrN2/c1-10-5-4-8-17(11(10)2)9-12-13(15)6-3-7-14(12)16/h3,6-7,10-11H,4-5,8-9,16H2,1-2H3 |
InChIキー |
QTYYSCJITSBQKQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1C)CC2=C(C=CC=C2Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


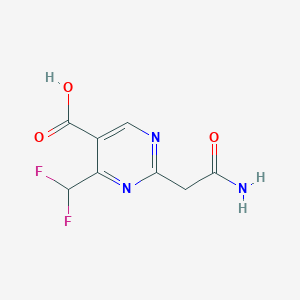

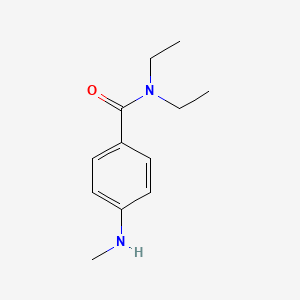

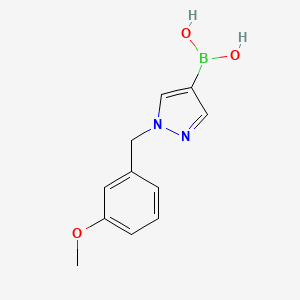

![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)

![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)

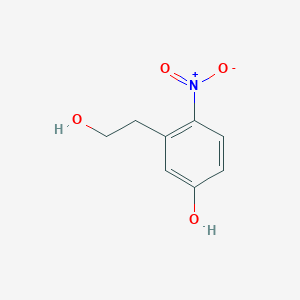
![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
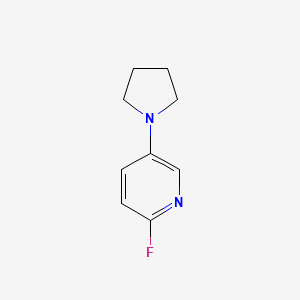
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
